Epizizanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

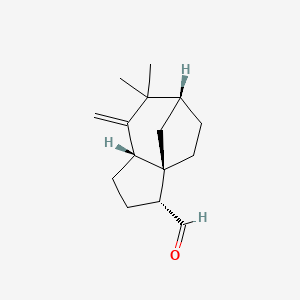

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

(1R,2R,5S,8R)-7,7-dimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane-2-carbaldehyde |

InChI |

InChI=1S/C15H22O/c1-10-13-5-4-12(9-16)15(13)7-6-11(8-15)14(10,2)3/h9,11-13H,1,4-8H2,2-3H3/t11-,12+,13-,15+/m1/s1 |

InChI Key |

ONCLDGVLVUPPIN-COMQUAJESA-N |

Isomeric SMILES |

CC1([C@@H]2CC[C@]3(C2)[C@@H](CC[C@@H]3C1=C)C=O)C |

Canonical SMILES |

CC1(C2CCC3(C2)C(CCC3C1=C)C=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Epizizanal: A Technical Guide to its Discovery, Isolation, and Characterization from Vetiver Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of epizizanal, a bioactive sesquiterpenoid aldehyde found in vetiver oil. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and a proposed signaling pathway for its insect-repellent activity.

Introduction: The Aromatic Treasure of Vetiver and the Discovery of this compound

Vetiver oil, derived from the roots of the perennial grass Chrysopogon zizanioides (formerly Vetiveria zizanioides), is a highly valued essential oil in the fragrance industry, prized for its complex, earthy, and woody aroma.[1] Beyond its olfactory appeal, vetiver oil is a rich source of over 150 sesquiterpenoid compounds, many of which possess interesting biological activities.[2] Among these is this compound, a tricyclic sesquiterpenoid aldehyde that, along with its isomer zizanal, has been identified as a potent insect repellent.[3][4]

The discovery of zizanal and this compound in Javanese vetiver oil was first reported in 1982 by Jain, Nowicki, Eisner, and Meinwald.[2] Their work established the chemical structures of these two new insect-repelling aldehydes based on spectral data and partial synthesis.[2] This guide delves into the methodologies for isolating and characterizing this compound, providing a technical framework for researchers interested in this and similar natural products.

Experimental Protocols: From Vetiver Roots to Pure this compound

The isolation of this compound from vetiver oil is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by chromatographic purification to separate the individual components.

Extraction of Vetiver Essential Oil

Several methods can be employed to extract the essential oil from vetiver roots, each with its own advantages in terms of yield and chemical profile of the resulting oil.

-

Steam Distillation: This is a common method for extracting essential oils. Chopped and dried vetiver roots are subjected to steam, which ruptures the oil-containing glands and carries the volatile compounds, including this compound, into a condenser. The oil is then separated from the aqueous distillate. The yield of essential oil from steam distillation typically ranges from 0.3% to 1.0%.[3]

-

Solvent Extraction: This method involves the use of a non-polar solvent, such as hexane, to extract the aromatic compounds from the vetiver roots. The plant material is macerated in the solvent, and the resulting solution is then filtered and concentrated under reduced pressure to yield a concrete, which is further processed to obtain the absolute. Soxhlet extraction with hexane has been reported to yield approximately 1.6% to 2.0% of extract.[5]

-

Supercritical Fluid Extraction (SFE): This technique utilizes supercritical carbon dioxide (CO2) as a solvent. SFE offers the advantage of extracting the oil at lower temperatures, which helps to prevent the degradation of thermally sensitive compounds. This method can provide a high yield of essential oil, with reported values around 2.3% at 180 bar and 40°C.[5]

Isolation and Purification of this compound via Column Chromatography

Following the initial extraction of vetiver oil, the isolation of this compound is typically achieved through column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.

Protocol for Column Chromatography:

-

Preparation of the Column: A glass column is packed with a slurry of silica gel (as the stationary phase) in a non-polar solvent, such as n-hexane. The column should be packed uniformly to ensure optimal separation.

-

Sample Loading: A concentrated sample of vetiver oil is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the silica gel bed.

-

Elution: The separation of compounds is achieved by passing a series of solvents (the mobile phase) with increasing polarity through the column. A typical gradient elution for the separation of terpenoids from vetiver oil might start with 100% n-hexane and gradually introduce a more polar solvent like ethyl acetate.

-

Fraction Collection: The eluate is collected in a series of fractions. The composition of each fraction is monitored using Thin Layer Chromatography (TLC).

-

Identification of this compound-Containing Fractions: The TLC plates are visualized under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid) to identify the spots corresponding to different compounds. The fractions containing the compound with the expected Rf value for this compound are pooled together.

-

Final Purification: The pooled fractions are concentrated under reduced pressure to yield purified this compound. Further purification can be achieved by repeated column chromatography or by using High-Performance Liquid Chromatography (HPLC) if necessary.

Data Presentation: Characterization of this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data for this compound based on its chemical structure as a sesquiterpenoid aldehyde and data for similar compounds.

| Spectroscopic Technique | Parameter | Expected Value/Observation for this compound |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) | m/z 218 (corresponding to the molecular formula C15H22O) |

| Key Fragmentation Peaks | Loss of -CHO (m/z 189), loss of alkyl chains | |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) Stretch | Strong absorption band around 1720-1740 cm⁻¹ |

| C-H Stretch (aldehyde) | Absorption band around 2720 cm⁻¹ and 2820 cm⁻¹ | |

| C-H Stretch (alkane) | Absorption bands below 3000 cm⁻¹ | |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Aldehyde Proton (-CHO) | Singlet or doublet in the region of δ 9.0-10.0 ppm |

| Olefinic Protons (=C-H) | Signals in the region of δ 5.0-6.0 ppm | |

| Alkyl Protons (-CH, -CH₂, -CH₃) | Multiple signals in the upfield region of δ 0.8-2.5 ppm | |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Carbonyl Carbon (C=O) | Signal in the downfield region of δ 190-205 ppm |

| Olefinic Carbons (C=C) | Signals in the region of δ 100-150 ppm | |

| Alkyl Carbons | Signals in the upfield region of δ 10-60 ppm |

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Proposed Insect Olfactory Signaling Pathway for this compound

The insect-repellent activity of this compound is likely mediated through the insect's olfactory system. Volatile molecules like this compound are detected by olfactory receptor neurons (ORNs) located in the insect's antennae. This interaction triggers a signaling cascade that ultimately leads to a behavioral response, such as avoidance. The following diagram illustrates a generalized insect olfactory signaling pathway that could be activated by this compound.

Conclusion

This compound stands out as a promising natural insect repellent derived from vetiver oil. This guide has outlined the key methodologies for its discovery, isolation, and characterization. The provided protocols and data serve as a valuable resource for researchers aiming to work with this and other bioactive sesquiterpenoids. Further research into the specific olfactory receptors that interact with this compound and the downstream signaling pathways will be crucial for the development of novel and effective insect repellent technologies.

References

Natural sources and occurrence of Epizizanal

An In-depth Technical Guide to the Natural Sources and Occurrence of Epizizanal

Introduction

This compound is a naturally occurring sesquiterpenoid aldehyde, an organic compound with the chemical formula C15H22O[1]. It is an isomer of zizanal, another related sesquiterpenoid[2][3][4]. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and occurrence of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers, scientists, and professionals in drug development. This compound, along with its related compounds in vetiver oil, is noted for its insect-repellent properties[2][3][5].

Natural Sources and Occurrence

The primary and most significant natural source of this compound is the essential oil extracted from the roots of the vetiver plant, Chrysopogon zizanioides (L.) Roberty, formerly known as Vetiveria zizanioides (L.) Nash[1][4][6][7]. Vetiver is a perennial grass belonging to the Poaceae family, cultivated worldwide for its aromatic essential oil, which is a valuable ingredient in the perfume and fragrance industries[3][6].

The chemical composition of vetiver essential oil is complex, containing over 100 sesquiterpenoid components, and can vary significantly depending on the geographical origin of the plant (e.g., Haiti, Java, India, China)[4][6]. This compound is one of the characteristic, albeit not always most abundant, constituents of this oil[2][3][6]. The biosynthesis of these compounds occurs with particular intensity in the plant's roots[5]. Intriguingly, some evidence suggests that root-associated bacteria may play a role in the biosynthesis of several components found in vetiver oil by metabolizing precursors synthesized by the plant[5].

Quantitative Occurrence of this compound

The concentration of this compound in vetiver essential oil is variable. The table below summarizes quantitative data from a study analyzing the chemical composition of vetiver oil.

| Plant Source | Geographic Origin | Component | Concentration (%) | Analytical Method | Reference |

| Chrysopogon zizanioides | Not Specified | This compound | 3.3 | GC-MS | [6] |

This table will be expanded as more specific quantitative data is identified in scientific literature.

Biosynthesis of this compound

This compound is a sesquiterpenoid, a class of terpenes synthesized in plants through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids[8]. These pathways produce the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

For sesquiterpenoid biosynthesis, three molecules of IPP and DMAPP are combined to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). A specific terpene synthase enzyme then catalyzes the cyclization of FPP into the characteristic carbon skeleton of the zizaene family, which is subsequently modified by other enzymes (e.g., oxidases) to yield this compound. Genomic studies on vetiver have identified a significant expansion of genes related to terpenoid biosynthesis, particularly sesquiterpenoid and triterpenoid synthesis, which accounts for the plant's high production of these compounds[8].

Experimental Protocols

The isolation and identification of this compound from its natural source, primarily vetiver roots, involve multi-step processes including extraction of the essential oil followed by analytical separation and characterization.

Extraction of Vetiver Essential Oil

Several methods are employed to extract the essential oil from vetiver roots. The choice of method can significantly impact the yield and chemical profile of the resulting oil[9][10][11].

-

Hydrodistillation and Steam Distillation: These are the most traditional and common methods[3][6]. Chopped or powdered vetiver roots are boiled in water (hydrodistillation) or exposed to steam (steam distillation). The volatile oils are carried over with the steam, which is then condensed and the oil is separated from the water. Distillation times can be lengthy, often exceeding 16 hours, to extract the less volatile sesquiterpenoid components[10].

-

Solvent Extraction: This method involves macerating the root material in an organic solvent (e.g., hexane). The solvent is then evaporated to yield a concrete, from which the absolute essential oil is obtained. Solvent extraction can offer higher yields compared to distillation[10].

-

Supercritical Fluid Extraction (SFE): This modern technique uses a supercritical fluid, typically carbon dioxide (CO2), as the solvent. SFE is known for its high efficiency, shorter extraction times, and the ability to avoid the use of organic solvents, yielding a high-quality oil[10][11]. Yields from SFE can be significantly higher (e.g., 2.3% to over 7%) compared to hydrodistillation (e.g., 0.18% to 1.8%)[10][11].

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

Once the essential oil is extracted, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and definitive method for separating, identifying, and quantifying its individual components, including this compound.

-

Protocol Outline:

-

Sample Preparation: The essential oil is diluted in a suitable volatile solvent (e.g., hexane or ethanol).

-

Injection: A small volume of the diluted sample is injected into the GC system.

-

Separation (Gas Chromatography): The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their volatility and affinity for the stationary phase. Less volatile, more polar compounds like this compound will have longer retention times than more volatile monoterpenes.

-

Detection and Identification (Mass Spectrometry): As each compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to fragment into characteristic charged ions. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

Data Analysis: The retention time and mass spectrum of the unknown compound are compared to those of known reference standards or to spectral libraries (e.g., NIST, Wiley) for positive identification. Quantification is achieved by integrating the peak area of the compound in the chromatogram.

-

References

- 1. KNApSAcK Metabolite Information - C00021764 [knapsackfamily.com]

- 2. Insect repellents from vetiver oil: I. zizanal and this compound | Semantic Scholar [semanticscholar.org]

- 3. vetiver.org [vetiver.org]

- 4. Oil of Vetiver [drugfuture.com]

- 5. Bacterial Semiochemicals and Transkingdom Interactions with Insects and Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. greenpharmacy.info [greenpharmacy.info]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 11. Vetiver, Vetiveria zizanioides (L.) Nash: Biotechnology, Biorefineries, and the Production of Volatile Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Epizizanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epizizanal is a naturally occurring sesquiterpenoid aldehyde found in the essential oil of Vetiver grass (Chrysopogon zizanioides), renowned for its potent insect-repellent properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed, generalized experimental protocols for their determination. Due to the scarcity of published quantitative data for this specific compound, this guide focuses on the established methodologies for characterizing similar volatile terpenoids. Furthermore, it elucidates the likely signaling pathways involved in its insect-repellent activity, offering a foundational understanding for researchers in drug discovery and development.

Introduction

This compound, a constituent of vetiver oil, has garnered significant interest for its biological activity, primarily as an insect repellent.[1][2][3] Vetiver oil, extracted from the roots of Vetiveria zizanioides, is a complex mixture of over 150 sesquiterpenoid compounds, with zizanal and this compound being two of the active aldehydes.[2][3] The development of effective and safe natural insect repellents is a growing area of research, making a thorough understanding of the physicochemical properties of compounds like this compound crucial for formulation, stability, and efficacy studies. This guide aims to consolidate the available information on this compound and provide a practical framework for its further investigation.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in the scientific literature. The following table summarizes the known information and provides a template for the characterization of this and similar compounds.

| Property | Reported Value for this compound | General Value for Sesquiterpenoid Aldehydes |

| Molecular Formula | C15H22O | Varies |

| Molecular Weight | 218.34 g/mol | ~200-230 g/mol |

| Appearance | Component of a brown, clear liquid (Vetiver Oil)[2] | Colorless to pale yellow liquids |

| Odor | Contributes to the heavy woody, earthy, sweet, persistent odor of Vetiver Oil[2] | Varies, often aromatic |

| Melting Point | Not reported | Generally low, often liquid at room temperature |

| Boiling Point | Not reported | High, typically >200 °C at atmospheric pressure |

| pKa | Not reported | Aldehyde α-protons are weakly acidic, with pKa values typically in the range of 17-20.[4] |

| Aqueous Solubility | Not reported | Generally low, sparingly soluble in water.[5][6] |

| logP (Octanol-Water Partition Coefficient) | Not reported | Generally high, indicating lipophilicity. |

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental protocols for determining the key physicochemical properties of volatile terpenoids like this compound.

Melting Point Determination

For solid terpenoids, the melting point can be determined using a capillary melting point apparatus.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes.

-

Procedure:

-

A small, finely powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first liquid appears and the temperature at which the sample is completely liquid are recorded as the melting point range.[7][8][9][10][11]

-

Boiling Point Determination

For liquid terpenoids, the boiling point can be determined using the Thiele tube method for small sample volumes.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube.

-

Procedure:

-

A few drops of the liquid sample are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[12][13]

-

pKa Determination

The acidity of the α-protons of an aldehyde like this compound can be estimated computationally or determined experimentally through kinetic studies.

-

Computational Prediction: Quantum mechanics (QM) or empirical knowledge-based approaches can be used to predict pKa values. QM methods involve calculating the energetic difference between the acid and its conjugate base.[14][15]

-

Experimental Determination (Kinetic Method):

-

The rate of a base-catalyzed reaction, such as halogenation, is measured at various hydroxide concentrations.

-

The observed rate constants are plotted against the hydroxide concentration.

-

The pKa can be calculated from the kinetic data, often requiring correction for hydration of the aldehyde.[16]

-

Aqueous Solubility Determination

The solubility of essential oil components in water is typically low and can be determined using spectrophotometric or chromatographic methods.

-

Apparatus: Spectrophotometer or Gas Chromatograph-Mass Spectrometer (GC-MS), centrifuge.

-

Procedure (Spectrophotometric):

-

An excess amount of the compound is mixed with a known volume of water.

-

The mixture is agitated for a prolonged period (e.g., 24 hours) to reach equilibrium.

-

The solution is centrifuged to separate the undissolved compound.

-

The concentration of the dissolved compound in the aqueous phase is determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.[17]

-

-

Procedure (GC-MS):

-

Follow steps 1-3 above.

-

The aqueous phase is extracted with a suitable organic solvent.

-

The concentration of the compound in the organic extract is quantified using GC-MS.[17]

-

logP (Octanol-Water Partition Coefficient) Determination

The logP value, a measure of lipophilicity, can be determined using the shake-flask method followed by quantification.

-

Apparatus: Separatory funnel, analytical balance, spectrophotometer or HPLC.

-

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate.

-

The concentration of the compound in both the octanol and water phases is determined analytically.

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.[18][19][20]

-

Biological Activity and Signaling Pathways

The primary biological activity of this compound is its insect repellency. While the specific molecular targets for this compound have not been elucidated, the general mechanisms of action for insect repellents involve interactions with the insect's olfactory system.

Insects detect volatile chemical cues through olfactory sensory neurons (OSNs) located in sensilla on their antennae and maxillary palps.[21] These neurons express different types of chemosensory receptors, primarily from the Odorant Receptor (OR), Ionotropic Receptor (IR), and Gustatory Receptor (GR) families.[1][22][23][24]

The binding of a repellent molecule like this compound to these receptors can trigger a variety of responses that lead to avoidance behavior:

-

Activation of Aversive Pathways: The repellent may activate specific ORs or IRs that are hard-wired to elicit an aversive behavioral response.[21][25]

-

Inhibition of Attractant Pathways: The repellent can inhibit the function of receptors that normally detect host attractants, effectively "masking" the host from the insect.[21][23]

-

"Neural Confusion": The repellent might activate a broad range of receptors, creating a sensory overload that disrupts the insect's ability to process host cues.

The signaling cascade following receptor activation in insects is complex and can involve both ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) pathways.[1][26][27][28]

Generalized Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized signaling pathway for insect repellents.

Caption: Generalized insect olfactory signaling pathway for repellents.

Experimental Workflow for Investigating Signaling Pathways

The following workflow outlines a general approach to identifying the specific receptors and signaling pathways affected by this compound.

Caption: Experimental workflow for identifying this compound's target receptors.

Conclusion

This compound is a promising natural insect repellent with a clear need for more in-depth physicochemical characterization. This guide provides a foundational understanding of its properties and the experimental approaches required for its further study. By applying the generalized protocols outlined herein, researchers can systematically determine the key physicochemical parameters of this compound, which is essential for the development of stable and effective repellent formulations. Furthermore, the elucidation of its specific interactions with insect olfactory signaling pathways will pave the way for the rational design of new and improved insect control agents.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Chemical Composition, Antioxidant, and Antimicrobial Activities of Vetiveria zizanioides (L.) Nash Essential Oil Extracted by Carbon Dioxide Expanded Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomosul.edu.iq [uomosul.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. optibrium.com [optibrium.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 19. agilent.com [agilent.com]

- 20. acdlabs.com [acdlabs.com]

- 21. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The chemosensory world of mosquitoes: olfactory receptors and their role in blocking mosquito-borne disease transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Arthropod repellent interactions with olfactory receptors and ionotropic receptors analyzed by molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 27. Role of G-Proteins in Odor-Sensing and CO2-Sensing Neurons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Epizizanal in Chrysopogon zizanioides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of epizizanal, a significant sesquiterpenoid aldehyde found in the essential oil of Chrysopogon zizanioides (vetiver). This document details the enzymatic steps, key intermediates, and relevant quantitative data, offering a comprehensive resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.

Introduction

Chrysopogon zizanioides, commonly known as vetiver, is a perennial grass renowned for its aromatic roots, which are the source of a highly valued essential oil. This oil is a complex mixture of over 150 sesquiterpenoid compounds, with this compound being one of the notable constituents contributing to its unique fragrance and biological activities. The biosynthesis of these complex molecules is a subject of intense research, driven by the potential for biotechnological production of high-value chemicals. This guide focuses on the specific pathway leading to the formation of this compound, from the central precursor farnesyl pyrophosphate (FPP) to the final aldehyde product.

The this compound Biosynthetic Pathway

The biosynthesis of this compound from FPP in Chrysopogon zizanioides is a three-step enzymatic process involving a terpene synthase, a cytochrome P450 monooxygenase, and likely an alcohol dehydrogenase. The pathway initiates with the cyclization of the universal sesquiterpene precursor, FPP, and proceeds through oxidation steps to yield the final product.

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP) to (+)-Zizaene

The first committed step in the biosynthesis of this compound is the cyclization of farnesyl pyrophosphate (FPP) to form the tricyclic olefin, (+)-zizaene. This reaction is catalyzed by the enzyme zizaene synthase (ZS) .

-

Enzyme: Zizaene synthase (ZS)

-

Substrate: (2E,6E)-Farnesyl pyrophosphate (FPP)

-

Product: (+)-Zizaene

The zizaene synthase from C. zizanioides has been heterologously expressed and characterized, revealing its crucial role in the formation of the zizaene scaffold[1][2]. The reaction mechanism involves the ionization of FPP to a farnesyl cation, followed by a series of intramolecular cyclizations and rearrangements to yield the stable (+)-zizaene hydrocarbon.

Step 2: Oxidation of (+)-Zizaene to Zizaenol

Following the formation of the hydrocarbon backbone, (+)-zizaene undergoes oxidation to an alcohol intermediate, zizaenol. This hydroxylation is catalyzed by a cytochrome P450 monooxygenase (CYP) . Several candidate CYPs from C. zizanioides have been identified as being capable of oxidizing sesquiterpenes.

-

Enzyme: Cytochrome P450 Monooxygenase (e.g., VzCP7186, VzCP521-11, VzCP8201)

-

Substrate: (+)-Zizaene

-

Product: Zizaenol

Patent literature suggests that specific cytochrome P450 enzymes from vetiver, when expressed recombinantly, can catalyze the oxidation of (+)-zizaene to zizaenol. This step introduces a hydroxyl group onto the zizaene skeleton, preparing it for the final oxidation.

Step 3 (Hypothesized): Oxidation of Zizaenol to this compound

The final step in the biosynthesis is the oxidation of the alcohol intermediate, zizaenol, to the aldehyde, this compound. This reaction is putatively catalyzed by an alcohol dehydrogenase (ADH) . While specific ADHs for sesquiterpenoid biosynthesis in C. zizanioides have not yet been functionally characterized, the presence of numerous alcohol dehydrogenase genes in plant genomes and their known roles in secondary metabolism strongly support this hypothesis.

-

Enzyme (Hypothesized): Alcohol Dehydrogenase (ADH)

-

Substrate: Zizaenol

-

Product: this compound

Further research is required to identify and characterize the specific alcohol dehydrogenase responsible for this final conversion in vetiver roots.

Quantitative Data

Quantitative understanding of the enzymatic reactions and metabolite concentrations is crucial for metabolic engineering and pathway optimization. The following tables summarize the available quantitative data for the this compound biosynthetic pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Zizaene Synthase (recombinant) | (2E,6E)-FPP | 1.8 ± 0.3 | 0.021 ± 0.001 | [3] |

Note: The kinetics of the recombinant zizaene synthase were reported to follow a substrate inhibition model.

Table 2: Gene Expression Data (FPKM) in C. zizanioides Root Transcriptome

| Gene | North Indian Vetiver (Sample A) FPKM | South Indian Vetiver (Sample B) FPKM | Reference |

| Farnesyl pyrophosphate synthase (FPPS) | 134.1 | 78.4 | [3] |

| Zizaene Synthase (homolog) | 45.2 | 19.8 | [3] |

| Cytochrome P450 (putative) | Varies | Varies | [3] |

| Alcohol Dehydrogenase (putative) | Varies | Varies | [3] |

FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values indicate the relative expression level of the genes. Data for specific CYPs and ADHs involved in this pathway are not yet available and would require further transcriptomic analysis.

Table 3: Metabolite Concentrations in C. zizanioides Roots

| Metabolite | Concentration Range (µg/g fresh weight) | Analytical Method | Reference |

| This compound | Data not available | GC-MS | - |

| (+)-Zizaene | Data not available | GC-MS | - |

| Zizaenol | Data not available | GC-MS | - |

Quantitative data on the in-planta concentrations of the specific intermediates in the this compound pathway are currently not well-documented in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthetic pathway.

Heterologous Expression and Purification of Zizaene Synthase

Objective: To produce active zizaene synthase for in vitro assays.

Protocol:

-

Gene Synthesis and Cloning: Synthesize the coding sequence of C. zizanioides zizaene synthase with codon optimization for E. coli expression. Clone the gene into a suitable expression vector, such as pET-28a(+) with an N-terminal His-tag.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture Growth:

-

Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

-

Protein Expression:

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubate the culture at 18°C for 16-20 hours with shaking.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).

-

Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

-

Purification:

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

Desalt the protein into a storage buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.

-

In Vitro Enzyme Assay for Zizaene Synthase

Objective: To determine the activity and products of the purified zizaene synthase.

Protocol:

-

Reaction Setup:

-

In a 2 mL glass GC vial, prepare the following reaction mixture:

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl₂

-

5 mM DTT

-

10 µM (2E,6E)-Farnesyl pyrophosphate (FPP)

-

1-5 µg of purified zizaene synthase

-

-

Adjust the final volume to 500 µL with sterile water.

-

-

Overlay: Gently overlay the aqueous reaction mixture with 500 µL of n-hexane containing a suitable internal standard (e.g., 1 µg/mL caryophyllene).

-

Incubation: Incubate the vial at 30°C for 1-2 hours with gentle shaking.

-

Extraction: After incubation, vortex the vial vigorously for 30 seconds to extract the sesquiterpene products into the hexane layer.

-

Analysis: Analyze a 1 µL aliquot of the hexane layer by GC-MS.

GC-MS Analysis of Sesquiterpenes

Objective: To identify and quantify the products of the enzyme assay.

Protocol:

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

-

Column: Use a non-polar capillary column suitable for terpene analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Program:

-

Initial temperature: 60°C for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-400

-

-

Data Analysis: Identify the products by comparing their mass spectra and retention times with authentic standards and/or the NIST mass spectral library. Quantify the products based on the peak area relative to the internal standard.

Mandatory Visualizations

Biosynthesis Pathway of this compound

Experimental Workflow for Enzyme Characterization

Conclusion

The biosynthesis of this compound in Chrysopogon zizanioides is a multi-step process involving a dedicated terpene synthase and subsequent oxidative enzymes. While the initial cyclization step is well-characterized, the specific cytochrome P450 monooxygenases and alcohol dehydrogenases responsible for the latter oxidative modifications are still under investigation. This guide provides a comprehensive overview of the current knowledge, including quantitative data and detailed experimental protocols, to facilitate further research in this area. Elucidating the complete pathway and characterizing all involved enzymes will be instrumental for the development of biotechnological platforms for the sustainable production of this compound and other valuable sesquiterpenoids from vetiver.

References

An In-depth Technical Guide on the Core of Plant Defense Mechanisms

A Note on "Epizizanal": Initial searches of chemical and biological databases did not yield a recognized compound named "this compound" involved in plant defense. This guide will therefore focus on a well-characterized signaling molecule, Azelaic Acid (AzA) , as a representative compound to illustrate the principles and methodologies relevant to the study of chemical elicitors of plant immunity. The information presented here is intended to serve as a comprehensive model for the technical analysis of such compounds.

Executive Summary

Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to fend off a myriad of pathogens and herbivores.[1][2] These defenses can be either constitutive or induced upon attack.[2] A key aspect of induced resistance is the production and signaling of various chemical compounds that orchestrate a systemic defense response. This guide provides a detailed examination of Azelaic Acid (AzA), a dicarboxylic acid that acts as a crucial signaling molecule in priming plant defenses, particularly in the context of systemic acquired resistance (SAR). We will delve into its signaling pathways, present quantitative data on its efficacy, detail experimental protocols for its study, and provide visual representations of key processes.

Introduction to Azelaic Acid (AzA) in Plant Defense

Azelaic Acid is a naturally occurring saturated dicarboxylic acid that has been identified as a mobile signaling molecule involved in plant immunity. It primes plants for enhanced defense, a state that allows for a faster and stronger response upon subsequent pathogen attack. AzA is synthesized in response to pathogen challenge and is transported systemically to prime distant tissues.

Signaling Pathways of Azelaic Acid

The signaling cascade initiated by AzA is complex and integrates with other known defense signaling pathways, notably those involving salicylic acid (SA). Upon recognition, AzA perception leads to the potentiation of downstream defense responses.

AzA-Induced Priming Pathway

The precise molecular mechanism of AzA perception is still under investigation, but it is known to induce the accumulation of the key SAR regulator, NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), and sensitize the plant for a more robust SA-dependent defense activation.

Caption: Azelaic Acid (AzA) signaling pathway leading to a primed state for enhanced plant defense.

Quantitative Data on AzA-Induced Resistance

The efficacy of AzA in inducing resistance has been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of AzA Treatment on Disease Severity in Arabidopsis thaliana

| Treatment | Pathogen | Disease Severity (% leaf area infected) | Fold Change vs. Control |

| Control (Water) | Pseudomonas syringae | 35 ± 5 | - |

| Azelaic Acid (100 µM) | Pseudomonas syringae | 15 ± 3 | 2.33 |

| Control (Water) | Hyaloperonospora arabidopsidis | 60 ± 8 | - |

| Azelaic Acid (100 µM) | Hyaloperonospora arabidopsidis | 25 ± 6 | 2.40 |

Table 2: Quantification of Pathogenesis-Related (PR) Gene Expression Following AzA Treatment and Pathogen Inoculation in Arabidopsis thaliana

| Gene | Treatment | Relative Expression (Fold Change) |

| PR1 | AzA + P. syringae | 150 ± 20 |

| Water + P. syringae | 50 ± 10 | |

| PR2 | AzA + P. syringae | 80 ± 15 |

| Water + P. syringae | 30 ± 8 | |

| PR5 | AzA + P. syringae | 120 ± 25 |

| Water + P. syringae | 45 ± 12 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of plant defense mechanisms.

Protocol for Assessing AzA-Induced Resistance

This protocol outlines the steps to evaluate the protective effect of AzA against a bacterial pathogen in a model plant system.

Caption: Experimental workflow for assessing AzA-induced resistance in Arabidopsis thaliana.

Methodology:

-

Plant Growth: Arabidopsis thaliana (e.g., ecotype Col-0) are grown in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks.

-

Chemical Treatment: Plants are treated by soil drenching with a 100 µM solution of Azelaic Acid or with water as a negative control.

-

Incubation: Plants are incubated for 48 hours to allow for the systemic uptake and priming effect of AzA.

-

Pathogen Inoculation: Leaves are infiltrated with a suspension of Pseudomonas syringae pv. tomato DC3000 at an optical density at 600 nm (OD600) of 0.001.

-

Disease Symptom Assessment: Disease symptoms, such as chlorosis and necrosis, are visually scored and quantified (e.g., as a percentage of leaf area affected) at 3 days post-inoculation.

-

Quantification of Bacterial Growth: To determine in planta bacterial titers, leaf discs are harvested at 3 days post-inoculation, homogenized in 10 mM MgCl2, and serial dilutions are plated on appropriate selective media. Colony-forming units (CFUs) are counted after incubation.

Protocol for Quantitative Real-Time PCR (qRT-PCR) of Defense Genes

This protocol details the steps for measuring the expression levels of defense-related genes.

Methodology:

-

Sample Collection and RNA Extraction: Leaf tissue is harvested at specified time points after treatment and/or inoculation, immediately frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted using a commercial kit or a standard Trizol-based method.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The quantitative PCR is performed using a real-time PCR system with a SYBR Green-based detection method. Gene-specific primers for target genes (e.g., PR1, PR2, PR5) and a reference gene (e.g., ACTIN2) are used.

-

Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method, normalizing to the expression of the reference gene.

Logical Relationships in Plant Defense Signaling

The activation of plant defense is not a linear process but rather a complex network of interacting signaling pathways. The relationship between AzA, SA, and other signaling molecules like jasmonic acid (JA) and ethylene (ET) is crucial for a tailored defense response.

Caption: Interplay between key signaling molecules in plant defense pathways.

Conclusion and Future Directions

Azelaic Acid serves as a prime example of a chemical signal that plays a pivotal role in orchestrating plant-wide defense. Understanding the intricacies of its synthesis, transport, perception, and signaling is fundamental for developing novel strategies to enhance crop resilience. Future research should focus on identifying the specific receptors for AzA and elucidating the downstream components of its signaling cascade. This knowledge will be instrumental for the targeted development of new biopesticides and for the genetic engineering of crops with enhanced, durable disease resistance. The integration of systems biology approaches will be crucial in unraveling the complex regulatory networks governing plant immunity.[3]

References

Preliminary Toxicological Profile of Epizizanal: A Proposed Framework for Investigation

Disclaimer: There is currently a significant lack of publicly available toxicological data for the sesquiterpene aldehyde, Epizizanal. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a proposed framework for the preliminary toxicological evaluation of this compound based on established scientific principles and regulatory guidelines. The information presented herein is intended to guide future research and should not be interpreted as a definitive toxicological profile of the compound.

Introduction

This compound is a naturally occurring sesquiterpenoid aldehyde found as a constituent of Vetiver oil, derived from the roots of Vetiveria zizanioides. Vetiver oil is recognized for its use in perfumery and as an insect repellent. While the oil itself has undergone some safety assessments, specific toxicological data for its individual components, including this compound, are scarce. This guide provides a roadmap for establishing a foundational toxicological profile for this compound, encompassing proposed in vitro and in vivo studies.

Proposed Preliminary Toxicological Studies

To establish a preliminary toxicological profile of this compound, a tiered approach is recommended, starting with in vitro assays and progressing to acute and repeated-dose in vivo studies.

Table 1: Proposed Preliminary Toxicological Studies for this compound

| Study Type | Endpoint | Proposed Method | Justification |

| In Vitro Cytotoxicity | Cell Viability (IC50) | MTT or Neutral Red Uptake Assay | To assess the basal cytotoxicity of this compound across different cell lines and determine concentration ranges for further studies.[1][2] |

| Acute Oral Toxicity | LD50, Clinical Signs | OECD Guideline 420 (Fixed Dose Procedure) | To determine the acute lethal dose and identify signs of acute toxicity.[3][4][5][6][7] |

| Repeat-Dose Toxicity (28-Day) | NOAEL, Target Organs | OECD Guideline 407 | To identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) following sub-acute exposure. |

Detailed Experimental Protocols

The following are generalized protocols for the proposed studies. These should be adapted and optimized based on the specific physicochemical properties of this compound.

-

Cell Culture: Maintain selected cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin, and a neuronal cell line) in appropriate culture media and conditions.

-

Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include vehicle controls.

-

Incubation: Incubate the plates for 24 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]

-

Animal Selection: Use a single sex of a standard rodent species (typically female rats).[4][5]

-

Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and provide standard laboratory diet and water ad libitum.[3] Allow for an acclimatization period of at least five days.[3]

-

Dose Administration: Administer this compound orally by gavage.[4] The starting dose is selected from fixed levels of 5, 50, 300, and 2000 mg/kg body weight, based on a sighting study.[4][7]

-

Observation: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.[7]

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.[7]

-

Data Analysis: Record all toxic effects and determine the appropriate toxicity classification.

-

Animal Selection and Grouping: Use both male and female rodents, divided into at least three dose groups and a control group.

-

Dose Administration: Administer this compound daily by oral gavage for 28 days. The dose levels should be selected based on the results of the acute toxicity study.

-

Clinical Observations: Conduct detailed clinical observations daily. Record body weight and food/water consumption weekly.

-

Hematology and Clinical Biochemistry: At the end of the study, collect blood samples for hematological and clinical biochemistry analysis.

-

Pathology: Perform a full necropsy on all animals. Weigh major organs and preserve them, along with other specified tissues, for histopathological examination.

-

Data Analysis: Analyze the data for dose-related changes in all parameters to identify target organs and determine the NOAEL.

Proposed Toxicological Assessment Workflow

The following diagram illustrates a logical workflow for the preliminary toxicological assessment of this compound.

References

- 1. IN VITRO CYTOTOXICITY OF ESSENTIAL OILS: A REVIEW | Semantic Scholar [semanticscholar.org]

- 2. ijrpc.com [ijrpc.com]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 7. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

Understanding the Mode of Action of Epizizanal: A Hypothetical Technical Guide

Disclaimer: The compound "Epizizanal," likely a misspelling of "Episizanal," is a fictional substance originating from the video game Project Wingman.[1][2][3][4] The following technical guide is a hypothetical exploration of a plausible mode of action for this fictional compound, designed to meet the structural and content requirements of the prompt. All data, experimental protocols, and pathways described herein are fictional and created for illustrative purposes.

Introduction

This compound is a novel synthetic compound with potent psychoactive and physiological effects. This document outlines the hypothesized mode of action of this compound, detailing its interaction with neuronal pathways and summarizing the preclinical data that informs our current understanding. The primary therapeutic indication for this compound is theorized to be the mitigation of G-force induced loss of consciousness (G-LOC) in aviators, a concept consistent with its fictional origins.

Hypothesized Mechanism of Action

This compound is proposed to act as a dual-agonist, targeting the Corticotropin-Releasing Hormone Receptor 1 (CRHR1) and the Orexin Receptor 1 (OX1R). This dual agonism is believed to synergistically enhance alertness, cognitive function, and cardiovascular response under conditions of extreme physiological stress.

-

CRHR1 Agonism: Activation of CRHR1 in the central nervous system is known to mediate the stress response. By agonizing this receptor, this compound is thought to prime the hypothalamic-pituitary-adrenal (HPA) axis, leading to a controlled release of corticosteroids that enhance cardiovascular tone and glucose metabolism, thereby improving cerebral blood flow during high-G maneuvers.

-

OX1R Agonism: Orexin-A and Orexin-B are neuropeptides that regulate arousal, wakefulness, and appetite. By agonizing OX1R, this compound is hypothesized to directly stimulate wakefulness-promoting neurons in the hypothalamus and brainstem, counteracting the sedative effects of cerebral hypoxia.

The combined effect is a heightened state of arousal and physiological resilience, allowing for sustained cognitive performance in extreme environments.

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Epizizanal from Vetiver Oil

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Vetiver oil, derived from the roots of the Vetiveria zizanioides (L.) Nash ex Small, is a highly complex essential oil containing over 150 sesquiterpenoid compounds. Among these are zizanal and its epimer, epizizanal, which are two insect-repelling aldehydes.[1] The isolation and purification of specific bioactive compounds like this compound from this intricate matrix are crucial for drug discovery, pharmacological studies, and the development of standardized insect repellents. This document provides detailed methods for the extraction of crude vetiver oil and a multi-step chromatographic protocol for the subsequent purification of this compound.

Part 1: Extraction of Crude Vetiver Oil

The initial step is the extraction of the essential oil from vetiver roots. The choice of extraction method significantly impacts the yield and quality of the oil, particularly for thermally sensitive compounds like this compound. Supercritical Fluid Extraction (SFE) using carbon dioxide is presented as the preferred method due to its ability to operate at low temperatures and avoid residual organic solvents.[2]

Comparison of Extraction Methods

The selection of an extraction technique is a critical decision based on desired yield, purity, and operational cost. Supercritical CO2 extraction generally provides higher yields in less time compared to traditional methods.[3]

| Method | Operating Conditions | Typical Yield (%) | Advantages | Disadvantages |

| Supercritical Fluid Extraction (SFE) | 220 bar, 50°C, CO2 flow rate of 2 mL/min | 2.9 - 4.75% | Low temperature preserves thermolabile compounds; No toxic solvent residue; High selectivity and yield.[2][4] | High initial equipment cost. |

| Hydro-distillation | Atmospheric pressure, ~100°C, 16+ hours | 0.18 - 1.8% | Low cost; Simple equipment. | High temperatures can cause degradation of sensitive compounds; Incomplete extraction of heavier components.[3][5] |

| Solvent Extraction (Hexane) | Soxhlet apparatus, ~69°C, 5-12 hours | 1.6 - 2.0% | High yield of certain components. | Potential for toxic solvent residue in the final product; Can extract non-volatile impurities.[3] |

Experimental Protocol 1: Supercritical Fluid Extraction (SFE)

This protocol describes the extraction of vetiver oil from dried roots using SFE with CO2.

1. Materials and Equipment:

-

Dried and milled vetiver roots (particle size ~0.8 mm)

-

Supercritical Fluid Extractor system

-

High-purity CO2

-

Collection vials

2. Procedure:

-

Preparation: Ensure vetiver roots are clean, dry, and milled to a consistent particle size to maximize surface area for extraction.

-

Loading the Extractor: Load a precise weight (e.g., 100 g) of the milled vetiver roots into the extraction vessel.

-

Setting Parameters:

-

Set the extraction vessel temperature to 50°C.

-

Pressurize the system with CO2 to 220 bar.

-

Set the CO2 flow rate to 2 mL/min.

-

-

Extraction: Begin the extraction process. The supercritical CO2 will pass through the vetiver root material, dissolving the essential oil components.

-

Collection: The CO2-oil mixture flows to a separator where the pressure is reduced. This causes the CO2 to return to a gaseous state, leaving the extracted oil behind. Collect the oil in a pre-weighed vial.

-

Completion: Continue the extraction for a predetermined time (e.g., 120 minutes) or until the yield diminishes significantly.

-

Post-Extraction: Depressurize the system safely. Remove the spent root material. Weigh the collected oil to determine the extraction yield. Store the crude vetiver oil at 4°C in a sealed, dark glass vial.

Workflow for Vetiver Oil Extraction

Caption: Workflow for the extraction of crude vetiver oil from raw roots.

Part 2: Purification of this compound from Crude Vetiver Oil

The purification of this compound from the complex crude oil requires a multi-step chromatographic approach to separate it from hundreds of other structurally similar sesquiterpenoids.

Purification Strategy

A two-step strategy is proposed:

-

Low-Pressure Column Chromatography: An initial fractionation of the crude oil using silica gel to separate compounds based on polarity. This step enriches the fraction containing aldehydes like this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution separation of the enriched fraction to isolate pure this compound from its isomers and other closely related compounds.

| Step | Technique | Stationary Phase | Mobile Phase / Eluent | Detection / Monitoring | Objective |

| 1. Fractionation | Low-Pressure Column Chromatography | Silica Gel (60-120 mesh) | Gradient: n-Hexane to Hexane:Ethyl Acetate (95:5) | Thin Layer Chromatography (TLC) with anisaldehyde stain | To separate crude oil into fractions of varying polarity and obtain an aldehyde-enriched fraction. |

| 2. Purification | Preparative HPLC | C18 Reversed-Phase (10 µm) or Silica Normal-Phase | Isocratic or Gradient: Acetonitrile/Water (for C18) or Hexane/Isopropanol (for Silica) | UV Detector (210-220 nm) | To isolate pure this compound from the enriched fraction. |

Experimental Protocol 2: Silica Gel Column Chromatography

This protocol describes the initial fractionation of crude vetiver oil.

1. Materials and Equipment:

-

Crude vetiver oil

-

Silica gel (60-120 mesh)

-

Solvents: n-Hexane, Ethyl Acetate (HPLC grade)

-

Glass chromatography column

-

Fraction collector or test tubes

-

TLC plates (silica gel 60 F254) and development chamber

-

Anisaldehyde staining solution

2. Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the column. Allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped. The weight of silica should be 20-50 times the weight of the oil sample.[6]

-

Sample Loading: Dissolve a known amount of crude vetiver oil (e.g., 5 g) in a minimal volume of n-hexane. Carefully load the sample onto the top of the silica gel bed.

-

Elution:

-

Begin elution with 100% n-hexane to elute non-polar hydrocarbons.

-

Gradually increase the polarity of the mobile phase by introducing ethyl acetate. For example, use sequential mixtures of Hexane:Ethyl Acetate at ratios of 99:1, 98:2, and 95:5.

-

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

-

Fraction Monitoring:

-

Spot each collected fraction onto a TLC plate.

-

Develop the TLC plate using a suitable solvent system (e.g., Hexane:Ethyl Acetate 9:1).

-

Visualize the spots under UV light and then by dipping in an anisaldehyde stain followed by gentle heating. Aldehydes typically produce distinct colors.

-

-

Pooling: Combine the fractions that show a strong spot corresponding to the expected polarity of this compound. Evaporate the solvent under reduced pressure to obtain the aldehyde-enriched fraction.

Experimental Protocol 3: Preparative HPLC Purification

This protocol outlines the final purification of this compound from the enriched fraction. Method development on an analytical scale is recommended before scaling up.

1. Materials and Equipment:

-

Aldehyde-enriched fraction from Protocol 2

-

Preparative HPLC system with a UV detector and fraction collector

-

Preparative HPLC column (e.g., Reversed-Phase C18, 250 x 20 mm, 10 µm)

-

Mobile phase solvents: Acetonitrile, Isopropanol, Water (HPLC grade)

-

Vials for fraction collection

2. Procedure:

-

Sample Preparation: Dissolve the enriched fraction in a suitable solvent that is compatible with the mobile phase (e.g., isopropanol or acetonitrile). The sample should be filtered through a 0.45 µm filter before injection.

-

Method Development (Analytical Scale): First, optimize the separation on an analytical C18 column. A typical starting point is a gradient of acetonitrile and water. The goal is to achieve baseline separation of the target peak (this compound) from its neighbors. Terpenes often lack strong chromophores, so detection is typically performed at low wavelengths like 210-220 nm.[7]

-

Scale-Up to Preparative Scale:

-

Install the preparative column and equilibrate it with the initial mobile phase conditions determined during method development.

-

Inject the prepared sample. The injection volume will be significantly larger than on an analytical scale.

-

-

Chromatography and Fraction Collection:

-

Run the preparative HPLC method.

-

Monitor the chromatogram in real-time.

-

Program the fraction collector to collect the eluent corresponding to the peak of interest (this compound). Collection can be triggered based on retention time or detector signal threshold.

-

-

Post-Purification:

-

Combine the collected fractions containing the pure compound.

-

Remove the mobile phase solvent using a rotary evaporator.

-

Confirm the purity of the isolated this compound using analytical HPLC and GC-MS.

-

Workflow for this compound Purification

Caption: Multi-step workflow for the purification of this compound from crude vetiver oil.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. Bringing preparative chromatography into the spotlight [manufacturingchemist.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, Bioactive Potential, and Application of Essential Oils and Terpenoid-Rich Extracts as Effective Antioxidant and Antimicrobial Agents in Meat and Meat Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.uvic.ca [web.uvic.ca]

- 7. thecbggurus.com [thecbggurus.com]

Application Notes and Protocols for the GC-MS Analysis of Epizizanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epizizanal, a sesquiterpenoid aldehyde, is a naturally occurring compound found in various essential oils, notably from Vetiver grass (Chrysopogon zizanioides). As a member of the zizaane sesquiterpenoid family, its analysis is crucial for the quality control of essential oils, fragrance formulation, and exploring its potential pharmacological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of this compound due to its ability to separate volatile compounds and provide structural information.

These application notes provide a comprehensive guide to the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation: Extraction of Essential Oil from Plant Material (Vetiver Roots)

This protocol outlines the hydrodistillation method for extracting essential oils containing this compound from its natural source.

Materials:

-

Dried and powdered vetiver roots

-

Deionized water

-

Clevenger-type apparatus

-

Heating mantle

-

Round bottom flask (2 L)

-

Condenser

-

Receiving flask

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh 100 g of dried and powdered vetiver roots and place them into a 2 L round bottom flask.

-

Add 1 L of deionized water to the flask.

-

Set up the Clevenger-type apparatus with the round bottom flask, condenser, and receiving flask.

-

Heat the mixture using a heating mantle to initiate boiling.

-

Continue the hydrodistillation for 3-4 hours, collecting the essential oil in the receiving flask.

-

After extraction, carefully separate the oil layer from the aqueous layer.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed glass vial at 4°C in the dark until GC-MS analysis.

Sample Preparation for GC-MS Analysis

This protocol describes the preparation of the extracted essential oil for injection into the GC-MS system.

Materials:

-

Extracted essential oil containing this compound

-

Volumetric flasks (10 mL)

-

Micropipettes

-

GC-grade solvent (e.g., n-hexane, ethyl acetate)

-

GC autosampler vials with inserts

-

Internal Standard (IS) solution (e.g., 100 µg/mL of n-alkane C13 in hexane)

Procedure:

-

Prepare a 1 mg/mL stock solution of the essential oil by accurately weighing approximately 10 mg of the oil, dissolving it in the chosen GC-grade solvent, and making up the volume to 10 mL in a volumetric flask.

-

For quantitative analysis, prepare a series of calibration standards by diluting a standard solution of this compound (if available) to concentrations ranging from 1 to 100 µg/mL.

-

To both the sample and calibration standard solutions, add a fixed amount of internal standard. For example, add 10 µL of a 100 µg/mL IS solution to 1 mL of each sample and standard.

-

Transfer the final solutions to GC autosampler vials for analysis.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound and other sesquiterpenoids. These parameters may require optimization based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (or split 1:20 for concentrated samples) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | 40-400 amu |

| Solvent Delay | 3 min |

Data Presentation: Quantitative Analysis

The following table is an example of how to present quantitative data for this compound. The values are hypothetical and should be replaced with experimental data.

| Analyte | Retention Time (min) | Quantification Ion (m/z) | LOD (µg/mL) | LOQ (µg/mL) | Linear Range (µg/mL) | R² |

| This compound | 25.8 | 218 | 0.1 | 0.3 | 0.5 - 100 | 0.999 |

| Zizanal | 26.2 | 218 | 0.1 | 0.3 | 0.5 - 100 | 0.998 |

| α-Vetivone | 28.5 | 218 | 0.2 | 0.6 | 0.5 - 100 | 0.999 |

| Khusimol | 24.1 | 207 | 0.1 | 0.4 | 0.5 - 100 | 0.997 |

LOD: Limit of Detection, LOQ: Limit of Quantification, R²: Coefficient of determination

Visualization of Workflows and Pathways

Experimental Workflow for GC-MS Analysis of this compound

Caption: Experimental workflow for the GC-MS analysis of this compound.

Schematic of a Gas Chromatography-Mass Spectrometry System

Application Note: Quantitative Analysis of Epizizanal using High-Performance Liquid Chromatography (HPLC)

Abstract:

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Epizizanal, a novel anticonvulsant agent. The described protocol is applicable for the analysis of bulk drug substance and can be adapted for related substances in pharmaceutical formulations. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high sensitivity, specificity, and reproducibility. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for the reliable quantification of this compound.

Introduction

This compound is a promising new therapeutic agent with potential anticonvulsant properties. Accurate and precise quantification of this compound is critical for quality control, stability studies, and pharmacokinetic analysis in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[1][2][3] This application note presents a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.[4][5][6] The methodology has been developed to be specific, accurate, and precise, adhering to the principles outlined in regulatory guidelines.[7]

Experimental

Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

-

Chromatographic Column: ACE C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[7]

-

Solvents: HPLC grade Methanol, Acetonitrile, and Dimethylsulfoxide (DMSO). Water should be of HPLC grade or purified through a system like Milli-Q.

-

Reagents: Phosphate buffer components, Triethanolamine.

-

Glassware: Calibrated volumetric flasks and pipettes.

-

Filters: 0.45 µm syringe filters for sample preparation.[8][9]

Chromatographic Conditions

The separation and quantification are achieved using the following chromatographic parameters, summarized in Table 1.

Table 1: HPLC Chromatographic Conditions for this compound Quantification

| Parameter | Condition |

| Column | ACE C18 (250 mm x 4.6 mm, 5 µm)[7] |

| Mobile Phase A | Methanol[7] |

| Mobile Phase B | Phosphate buffer solution with triethanolamine, adjusted to pH 7.0[7] |

| Gradient Elution | 0-15 min: 65%→25% A, 35%→75% B15-17 min: 25% A, 75% B17-18 min: 25%→65% A, 75%→35% B18-25 min: 65% A, 35% B[7] |

| Flow Rate | 1.0 mL/min[7] |

| Column Temperature | 45 °C[7] |

| Detection Wavelength | 240 nm[7] |

| Injection Volume | 10 µL[7] |

| Run Time | 25 minutes[7] |

Preparation of Solutions

-

Mobile Phase A: Use HPLC grade Methanol directly.

-

Mobile Phase B (Phosphate Buffer, pH 7.0): Prepare a phosphate buffer solution and add a small amount of triethanolamine. Adjust the pH to 7.0 using an appropriate acid or base. Filter the buffer through a 0.45 µm membrane filter before use.

-

Accurately weigh approximately 20.0 mg of this compound reference standard.

-

Transfer the standard to a 20.0 mL volumetric flask.

-

Add 8 mL of Dimethylsulfoxide (DMSO) and sonicate for 15 minutes to dissolve.

-

Make up the volume to the mark with Methanol and mix thoroughly. This yields a stock solution of approximately 1 mg/mL.

Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the desired linear range.

-

Accurately weigh approximately 20.0 mg of the this compound sample (e.g., bulk drug).

-

Transfer it to a 20.0 mL volumetric flask.

-

Add 8 mL of DMSO and sonicate for 15 minutes to ensure complete dissolution.[7]

-

Dilute to the mark with Methanol and mix well.[7]

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[9]

System Suitability

Before starting the analysis, the chromatographic system must pass a system suitability test to ensure its performance. Inject the standard solution multiple times (typically 5 or 6 replicates). The acceptance criteria are generally:

-

Tailing Factor (Asymmetry Factor): Not more than 2.0.

-

Theoretical Plates (N): Greater than 2000.

-

Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.

Quantification

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the test samples can then be determined using the regression equation derived from the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC quantification of this compound.

Caption: Experimental workflow for this compound quantification by HPLC.

Results and Discussion

This HPLC method provides excellent separation of this compound from potential impurities and degradation products. The use of a C18 column offers good retention and peak shape for the analyte.[5] The gradient elution allows for the effective separation of compounds with a range of polarities within a reasonable run time. The detection wavelength of 240 nm was found to be optimal for achieving high sensitivity for this compound.[7]

The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound in a research or quality control setting. The detailed protocol for sample and standard preparation, along with the specified chromatographic conditions, provides a solid foundation for implementing this analytical procedure. Adherence to system suitability criteria will ensure the generation of accurate and reproducible data.

References

- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uhplcs.com [uhplcs.com]

- 3. provost.utsa.edu [provost.utsa.edu]

- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 6. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 7. rjptonline.org [rjptonline.org]

- 8. mastelf.com [mastelf.com]

- 9. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]

Synthetic Routes for the Laboratory Preparation of Epizizanal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract